

Application Notes and Protocols for Flow Cytometry Analysis of Surface CCR5 Expression

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	CR5 protein
CAS No.:	157091-96-8
Cat. No.:	B1177732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor that plays a pivotal role in the immune system, primarily by mediating the migration of T cells, monocytes, and macrophages to sites of inflammation.[1] It is also a major co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[1] CCR5 antagonists are a class of drugs that bind to CCR5, allosterically inhibiting the binding of its natural ligands and the HIV envelope glycoprotein gp120, thereby blocking viral entry and inflammatory cell recruitment.[1]

Flow cytometry is a powerful and precise technique for quantifying the expression of cell surface receptors like CCR5. This method allows for the measurement of the percentage of CCR5-expressing cells and the density of CCR5 on the cell surface, often reported as Mean Fluorescence Intensity (MFI).[1] Analyzing changes in CCR5 expression is crucial for understanding disease pathogenesis, drug mechanism of action, pharmacodynamics, and potential immunomodulatory effects.[1]

Data Presentation: Quantitative Analysis of CCR5 Expression

The following tables summarize quantitative data on CCR5 expression from various studies, providing examples of how to present such data clearly for comparison.

Table 1: Effect of Maraviroc on CCR5 Expression in HIV-Infected Patients

Cell Type	Treatment Period	Change in CCR5+ Cells (%)	p-value
CD4+ T cells	Maraviroc Intensification	+2.4	0.010
Control	+0.4	-	
CD8+ T cells	Maraviroc Intensification	+14.0	0.002
Control	+2.6	-	

Data adapted from a study on the effect of Maraviroc intensification on CCR5 expression in HIV-infected patients.[\[1\]](#)

Table 2: CCR5 Expression on Peripheral Blood Mononuclear Cells (PBMCs) in Different Genotypes

CCR5 Genotype	CD4+ Cells with Surface CCR5 Expression (%)
Wild-type homozygote (Patient 1)	9.8
Wild-type homozygote (Patient 2)	12.5
Heterozygote	2 - 9
Δ32 homozygote	<2 (background)

This table illustrates the variability in the percentage of CD4+ cells expressing CCR5 among individuals with different CCR5 genotypes.[2]

Table 3: CCR5 Expression in Lymph Nodes of HIV-1-Infected Individuals by Sex

Cell Type	Sex	Mean Percentage of CCR5+ Cells
CD3+CD4+ T cells	Women	12%
	Men	16%
Activated CD4+ T cells	Women	35%
	Men	44%

This table shows a comparison of the percentage of CCR5 expressing T cells in the lymph nodes of HIV-1-infected men and women.[3]

Experimental Protocols

This section provides detailed protocols for the preparation of cells and the analysis of surface CCR5 expression by flow cytometry.

Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood

This protocol describes the isolation of PBMCs, which are a common source for analyzing immune cell populations.

Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate Buffered Saline (PBS)
- Ficoll-Paque or other density gradient medium
- 15 mL or 50 mL conical tubes

- Centrifuge

Procedure:

- Dilute the whole blood sample with an equal volume of PBS.
- Carefully layer the diluted blood over the Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.
- Carefully aspirate the upper layer of plasma without disturbing the mononuclear cell layer.
- Collect the mononuclear cell layer and transfer it to a new conical tube.
- Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[\[1\]](#)
- Resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.

Protocol 2: Staining of Surface CCR5 for Flow Cytometry

This protocol outlines the steps for staining cell surface CCR5 with a fluorochrome-conjugated antibody.

Materials:

- Isolated PBMCs or other single-cell suspension (1×10^6 cells per sample)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fc receptor blocking reagent (e.g., Human TruStain FcX™)[\[4\]](#)
- Fluorochrome-conjugated anti-human CCR5 antibody (e.g., clone 45531 or NP-6G4)[\[5\]](#)

- Fluorochrome-conjugated isotype control antibody (e.g., Mouse IgG2B)
- Antibodies against other cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific cell populations.[1]
- FACS tubes
- Centrifuge
- Flow cytometer

Procedure:

- Resuspend the cell pellet in 100 μ L of cold Flow Cytometry Staining Buffer.[1]
- (Optional but recommended) Add an Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10-15 minutes at room temperature.[4]
- Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CCR5 antibody and other lineage-specific antibodies to the cell suspension. For the isotype control, use a separate tube with the corresponding isotype control antibody.[1]
- Vortex gently and incubate the cells for 30 minutes at 4°C in the dark.[1][6]
- Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[1]
- Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μ L) for analysis.[1]
- Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.[1]

Data Analysis:

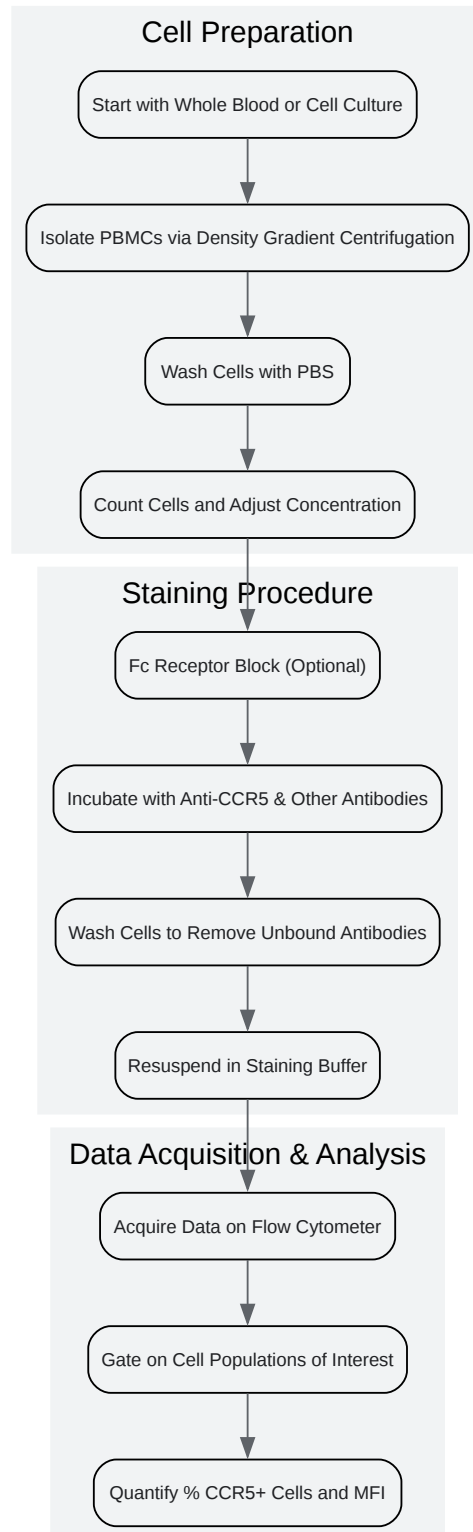
- Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties.

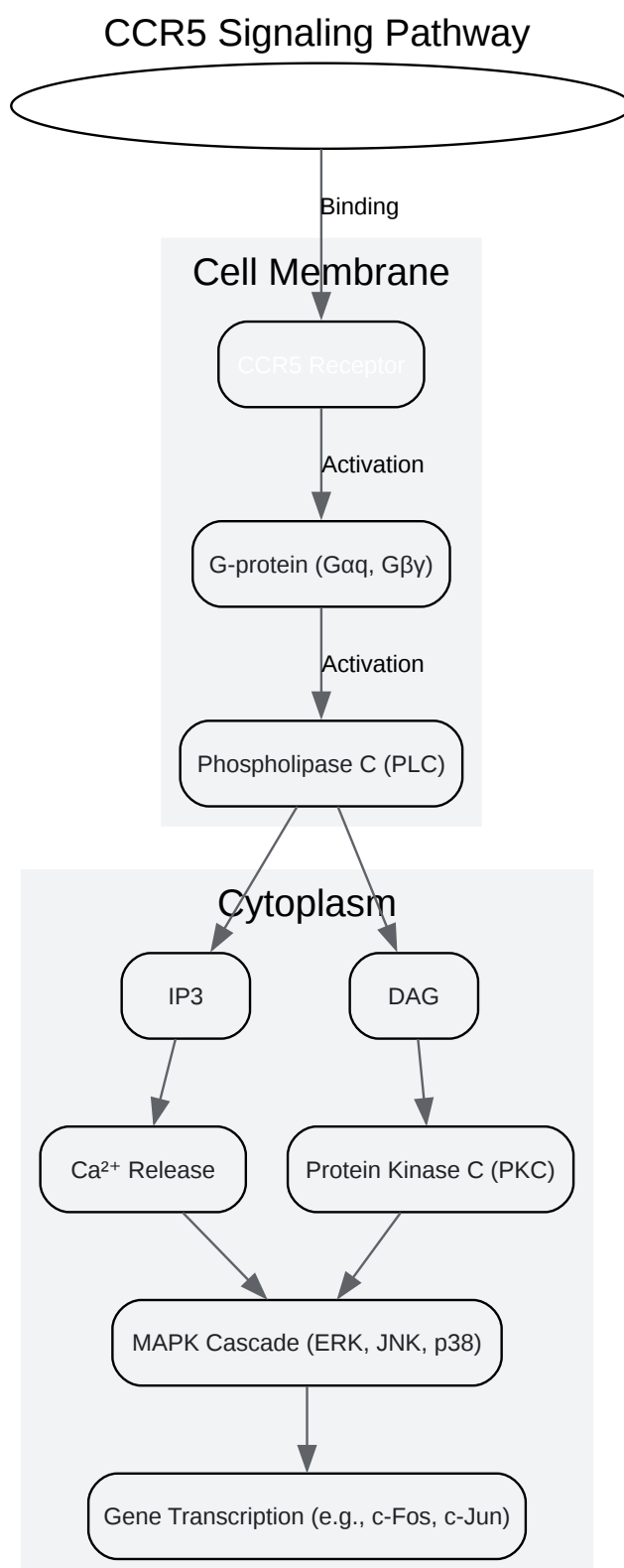
- Identify specific cell subsets using lineage markers (e.g., CD3+CD4+ for helper T cells, CD3+CD8+ for cytotoxic T cells, or CD14+ for monocytes).[\[1\]](#)
- Within the target cell population, quantify the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining.
- Use the isotype control to set the gate for positive staining.[\[1\]](#)

Mandatory Visualizations

Experimental Workflow for CCR5 Surface Staining

Experimental Workflow for CCR5 Surface Staining





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. CCR5 Levels and Expression Pattern Correlate with Infectability by Macrophage-tropic HIV-1, In Vitro - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111111/)
- [3. CCR5 Expression Is Reduced in Lymph Nodes of HIV Type 1–Infected Women, Compared With Men, But Does Not Mediate Sex-Based Differences in Viral Loads - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111112/)
- [4. Cell Surface Flow Cytometry Staining Protocol \[protocols.io\]](https://www.protocols.io)
- [5. CD195 \(CCR5\) Monoclonal Antibody \(NP-6G4\), APC \(17-1956-42\) \[thermofisher.com\]](https://www.thermofisher.com)
- [6. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab \[mullinslab.microbiol.washington.edu\]](https://mullinslab.microbiol.washington.edu)
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of Surface CCR5 Expression]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1177732/docs#application-notes-and-protocols-for-flow-cytometry-analysis-of-surface-ccr5-expression\]](https://www.benchchem.com/product/b1177732/docs#application-notes-and-protocols-for-flow-cytometry-analysis-of-surface-ccr5-expression)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)